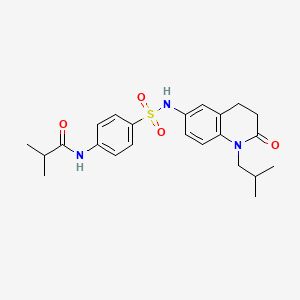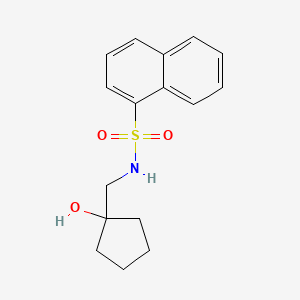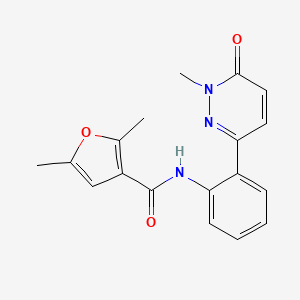
N-(4-(N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives often involves cyclocondensation reactions, where key precursors undergo a reaction in the presence of specific reagents like phosphoryl chloride to form the desired molecular structures. For example, Okmanov et al. (2019) describe the synthesis of a molecular salt from a tetrahydroquinoline derivative, showcasing the complexity and specificity of the synthetic processes involved in obtaining these compounds (Okmanov et al., 2019).
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is characterized by specific conformations and bonding patterns. Studies such as those by Yao et al. (2006) have elucidated the crystal structures of these molecules, providing insights into their three-dimensional configurations and the interactions that stabilize their structures (Yao et al., 2006).
Chemical Reactions and Properties
Tetrahydroquinoline compounds undergo various chemical reactions, leading to the formation of new derivatives with distinct properties. For instance, Zaki et al. (2017) describe the acetylation and nucleophilic substitution reactions that produce a range of heterocyclic compounds from a tetrahydroquinoline derivative, highlighting the chemical versatility of these molecules (Zaki et al., 2017).
Scientific Research Applications
Synthetic Chemistry Applications
Synthesis of Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone Compounds : The acetylation of specific amino-tetrahydrothienoisoquinoline derivatives led to the formation of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds. These compounds, through nucleophilic substitution reactions, facilitated the synthesis of substituted pyrimidinone compounds. This process exemplifies the utility of such structures in diversifying heterocyclic chemistry and exploring potential pharmacological activities (R. Zaki, S. M. Radwan, A. El-Dean, 2017).
Organocatalytic Enantioselective Reactions : The synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines was achieved through organocatalytic enantioselective Pictet-Spengler reactions, indicating the role of specific isoquinoline derivatives in asymmetric synthesis. Such methodologies are crucial for the production of enantiomerically pure compounds, which have significant implications in drug development and chemical biology (E. Mons, M. Wanner, S. Ingemann, J. V. van Maarseveen, H. Hiemstra, 2014).
Pharmacological Applications
Inhibition of Tubulin Polymerization : Methoxy-substituted 2-phenylindole derivatives, structurally similar to the queried compound, were explored for their ability to inhibit tubulin polymerization, a critical process in cell division and a target for anticancer drugs. Such studies highlight the potential of isoquinoline derivatives in the development of novel chemotherapeutic agents (R. Gastpar, M. Goldbrunner, D. Marko, E. von Angerer, 1998).
Selective Inhibition of Monoamine Oxidase B : Isoquinoline derivatives have been studied for their selective and reversible inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurological disorders. This research is indicative of the therapeutic potential of isoquinoline derivatives in treating emotional and neurodegenerative disorders (T. B. Sampaio, J. T. da Rocha, M. Prigol, R. A. Saraiva, Pablo Froner Nogara, A. Stein, J. Rocha, G. Zeni, C. W. Nogueira, 2016).
properties
IUPAC Name |
2-methyl-N-[4-[[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-15(2)14-26-21-11-8-19(13-17(21)5-12-22(26)27)25-31(29,30)20-9-6-18(7-10-20)24-23(28)16(3)4/h6-11,13,15-16,25H,5,12,14H2,1-4H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXGECYWNKWUIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)isobutyramide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2493342.png)
![4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B2493343.png)
![N-(3-chlorophenyl)-2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/no-structure.png)





![2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol](/img/structure/B2493354.png)
![8-(2,3-dimethylphenoxy)-2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2493355.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid](/img/structure/B2493361.png)
![4-[2-(2,5-Dioxo-pyrrolidin-1-yl)-acetylamino]-benzoic acid ethyl ester](/img/structure/B2493362.png)